

Application Notes and Protocols for GSK2798745 in a FLIPR-Based Calcium Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2798745 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx in response to a range of stimuli. This document provides a detailed protocol for utilizing **GSK2798745** in a Fluorometric Imaging Plate Reader (FLIPR)-based calcium assay to characterize its inhibitory activity on the TRPV4 channel.

Mechanism of Action: **GSK2798745** acts as a blocker of the TRPV4 ion channel, thereby inhibiting the influx of calcium into the cell that is mediated by this channel.[1]

Data Presentation

The inhibitory potency of **GSK2798745** on the TRPV4 channel has been determined using FLIPR-based calcium assays. The following table summarizes the key quantitative data.

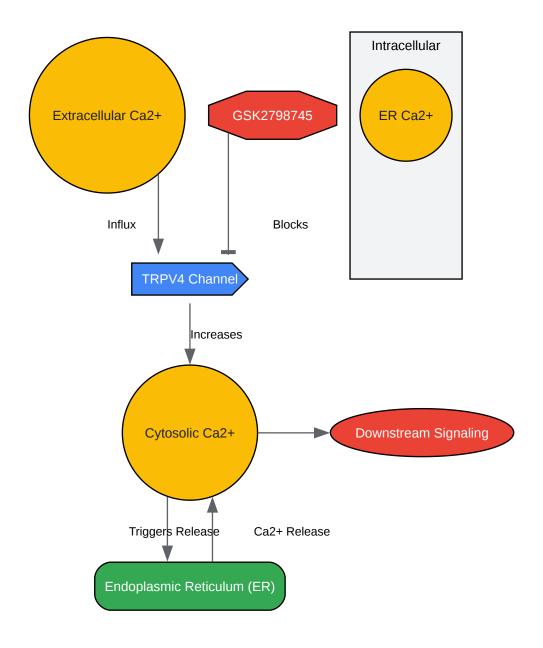


Compound	Target	Cell Line	Assay Type	IC50 (nM)	Agonist Used
GSK2798745	Human TRPV4	HEK293	FLIPR Calcium Assay	≤ 10	Not Specified
GSK2798745	Rat TRPV4	Not Specified	Not Specified	3.1	Not Specified

Signaling Pathway

Activation of the TRPV4 channel, a non-selective cation channel, leads to an influx of extracellular calcium (Ca2+) into the cytoplasm. This initial calcium entry can further trigger a secondary release of calcium from intracellular stores, such as the endoplasmic reticulum, a process known as calcium-induced calcium release. This amplification of the intracellular calcium signal is a key event in TRPV4-mediated cellular responses. **GSK2798745**, as a TRPV4 antagonist, blocks the initial influx of calcium through the channel, thereby preventing the subsequent downstream signaling events.





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Caption: TRPV4 Signaling Pathway and Inhibition by GSK2798745.

Experimental Protocols FLIPR-Based Calcium Assay for GSK2798745 Inhibition of TRPV4

This protocol is designed for a 384-well plate format using Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4.

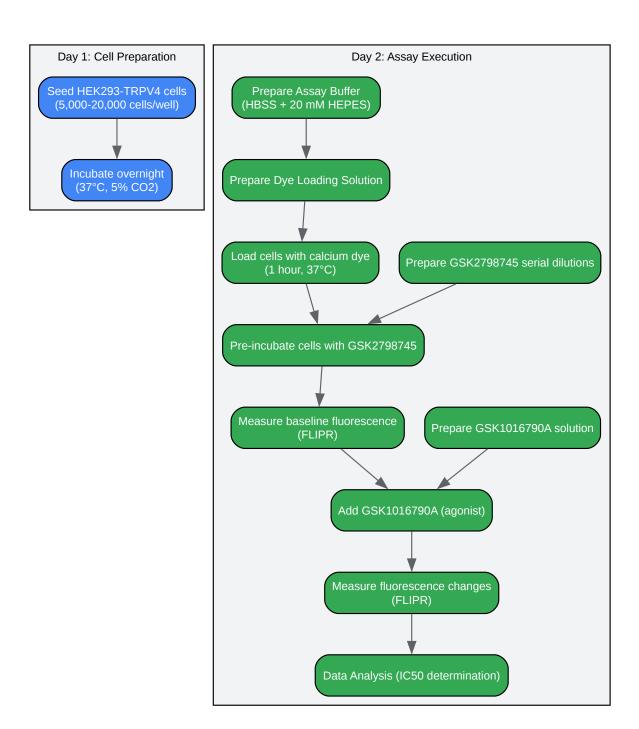


Materials:

- HEK293 cells stably expressing human TRPV4
- GSK2798745
- GSK1016790A (TRPV4 agonist)
- FLIPR Calcium 6 Assay Kit (or equivalent)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS)
- HEPES
- 384-well black-walled, clear-bottom assay plates
- FLIPR instrument

Experimental Workflow:





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Caption: Experimental Workflow for the FLIPR-based Calcium Assay.



Detailed Methodology:

- 1. Cell Culture and Seeding:
- Culture HEK293-TRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- On the day before the assay, harvest the cells and seed them into 384-well black-walled, clear-bottom plates at a density of 5,000-20,000 cells per well in 25 μL of culture medium.
- Incubate the plates overnight at 37°C with 5% CO2.
- 2. Reagent Preparation:
- Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.
- Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
- **GSK2798745** (Antagonist) Plate: Prepare a serial dilution of **GSK2798745** in Assay Buffer at concentrations 5-fold higher than the final desired concentrations.
- GSK1016790A (Agonist) Solution: Prepare a solution of GSK1016790A in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the assay plate. The reported EC50 for GSK1016790A in HEK293 cells is approximately 34 nM.[2][3]
- 3. Assay Procedure:
- Dye Loading: On the day of the assay, remove the culture medium from the cell plates and add 25 μL of the prepared dye loading solution to each well.
- Incubate the plates for 1 hour at 37°C.
- Compound Addition (Antagonist): After the dye loading incubation, add 10 μ L of the serially diluted **GSK2798745** solutions to the respective wells of the cell plate. Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound wells).



- Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- FLIPR Measurement:
 - Place the cell plate and the agonist plate into the FLIPR instrument.
 - Set the instrument to measure fluorescence intensity (e.g., excitation at 470-495 nm and emission at 515-575 nm) at 1-second intervals.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Initiate the automated addition of 10 μL of the GSK1016790A solution to each well.
 - Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition.

4. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response after agonist addition.
- Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPV4 antagonist or no agonist addition (100% inhibition).
- Plot the normalized response against the logarithm of the **GSK2798745** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
- Assay quality can be assessed by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

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References

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- 2. mdpi.com [mdpi.com]
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